molecular formula C5H12ClN3O2 B13481663 3-[(Carbamoylmethyl)amino]propanamide hydrochloride

3-[(Carbamoylmethyl)amino]propanamide hydrochloride

Cat. No.: B13481663
M. Wt: 181.62 g/mol
InChI Key: FCHRBBUYCQICFG-UHFFFAOYSA-N
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Description

3-[(Carbamoylmethyl)amino]propanamide hydrochloride is a synthetic organic compound featuring a propanamide backbone with a carbamoylmethylamino (-NH-CH₂-CONH₂) substituent and a hydrochloride counterion. Its molecular formula is C₅H₁₁ClN₃O₂, and its molecular weight is approximately 173.62 g/mol (calculated).

Properties

Molecular Formula

C5H12ClN3O2

Molecular Weight

181.62 g/mol

IUPAC Name

3-[(2-amino-2-oxoethyl)amino]propanamide;hydrochloride

InChI

InChI=1S/C5H11N3O2.ClH/c6-4(9)1-2-8-3-5(7)10;/h8H,1-3H2,(H2,6,9)(H2,7,10);1H

InChI Key

FCHRBBUYCQICFG-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(=O)N)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carbamoylmethyl)amino]propanamide hydrochloride typically involves the reaction of 3-aminopropanamide with carbamoylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Carbamoylmethyl)amino]propanamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

3-[(Carbamoylmethyl)amino]propanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(Carbamoylmethyl)amino]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the carbamoylmethylamino substituent. Below is a comparison with structurally related propanamide derivatives:

Compound Name (Hydrochloride Form) Molecular Formula Substituents Molecular Weight (g/mol) Key Features
3-[(Carbamoylmethyl)amino]propanamide C₅H₁₁ClN₃O₂ -NH-CH₂-CONH₂ 173.62 High polarity due to dual amide groups; potential for hydrogen bonding.
3-(Benzylamino)propanamide () C₁₀H₁₅ClN₂O -NH-CH₂-C₆H₅ (benzyl) 214.70 Increased lipophilicity from aromatic benzyl group; may enhance membrane permeability.
3-(Dimethylamino)propanamide () C₅H₁₃ClN₂O -N(CH₃)₂ 152.62 Basic dimethylamino group; alters solubility and pH-dependent reactivity.
3-[(5-Chloropyridin-2-yl)amino]propanamide () C₉H₁₂ClN₅O -NH-C₅H₃ClN (heterocyclic) ~265.68 Electron-withdrawing chloro and pyridine groups; antioxidative/antibacterial activity.
3-Amino-N-butyl-N-methylpropanamide () C₈H₁₈ClN₂O -N(CH₃)(C₄H₉) 194.70 Bulky alkyl substituents; enhanced hydrophobicity and potential CNS penetration.

Pharmacokinetic Considerations

  • Absorption and Metabolism: Hydrophilic substituents (e.g., carbamoylmethyl) may limit blood-brain barrier penetration compared to lipophilic analogs like 3-(benzylamino)propanamide . Compounds with heterocyclic groups () could exhibit improved metabolic stability due to reduced susceptibility to oxidative enzymes.

Biological Activity

3-[(Carbamoylmethyl)amino]propanamide hydrochloride, with the CAS number 2680540-22-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Molecular Characteristics:

PropertyValue
CAS No.2680540-22-9
Molecular FormulaC5_5H12_{12}ClN3_3O2_2
Molecular Weight181.6 g/mol
Purity95%
SolubilitySoluble in water

The synthesis of this compound typically involves the reaction of propanamide with carbamoylmethylamine in an aqueous medium, facilitated by hydrochloric acid to yield the hydrochloride salt. This process is optimized in industrial settings for high yield and purity through crystallization and purification methods .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction: The compound may bind to various enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation: It has the potential to modulate receptors involved in cellular signaling, impacting processes such as cell proliferation and apoptosis .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. In vitro tests reveal its effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC): The compound showed significant antimicrobial activity with an MIC value of 16 µg/mL against Enterococcus faecium strains .

Anticancer Activity

The compound's anticancer potential has been evaluated using human cancer cell lines, including HepG2 (liver carcinoma) and Caco-2 (colorectal carcinoma).

  • Cytotoxicity Studies:
    • The compound exhibited cytotoxic effects with an IC50_{50} value of approximately 10.97 µg/mL against HepG2 cells, indicating strong anticancer activity .
    • In Caco-2 cells, a reduction in viability was observed, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted on various derivatives of propanamide derivatives highlighted that this compound was among the most effective compounds against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Anticancer Research:
    Research involving the compound's effects on HepG2 cells demonstrated that treatment led to a significant decrease in cell viability compared to untreated controls (p < 0.001). This suggests that the compound could be further explored for its therapeutic applications in oncology .

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